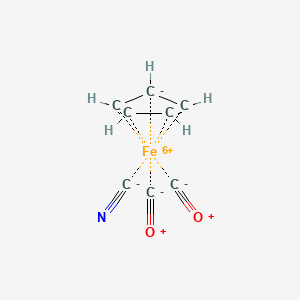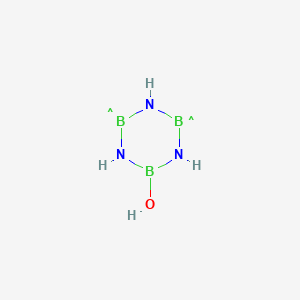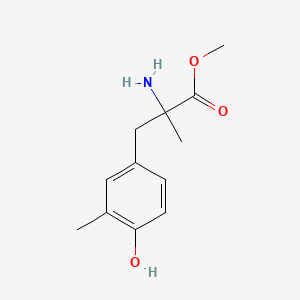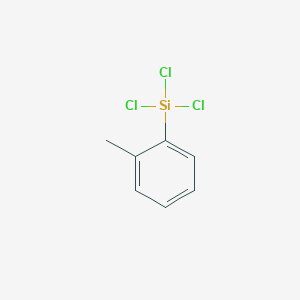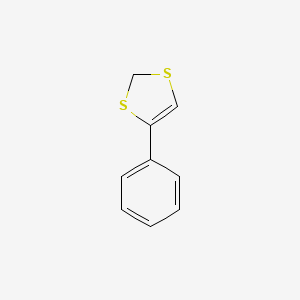
4-Phenyl-2H-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2H-1,3-dithiole is a sulfur-containing heterocyclic compound. It is part of the 1,3-dithiole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2H-1,3-dithiole involves the reaction between phenylacetylene and elemental sulfur. This reaction typically occurs under high-temperature conditions to facilitate the formation of the dithiole ring . Another method involves the reaction of ethyl 3-oxobutanoate, phenylhydrazine, carbon disulfide, and propargyl bromide in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a dithiolane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Phenyl-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound has shown potential antimicrobial activity.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent.
Industry: It is used in the development of materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2H-1,3-dithiole involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby exerting biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antioxidant and anti-tumor properties.
1,2,3-Triazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Phenyl-2H-1,3-dithiole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
15112-40-0 |
|---|---|
Formule moléculaire |
C9H8S2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C9H8S2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-6H,7H2 |
Clé InChI |
WEEWCEPQHUKCDY-UHFFFAOYSA-N |
SMILES canonique |
C1SC=C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


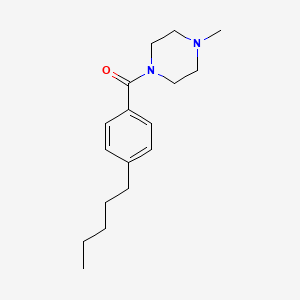
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)

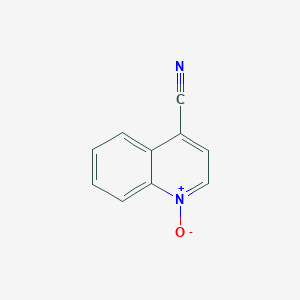

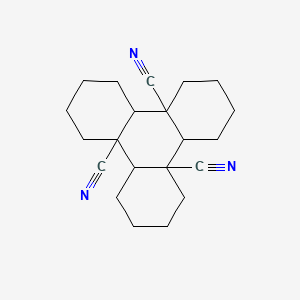
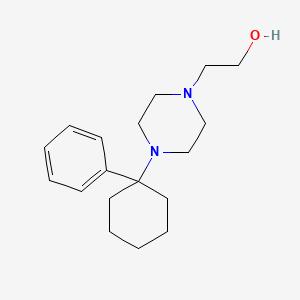

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

